REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.CC(C)([O-])C.[K+].C(=O)([O-])[O-].[K+].[K+].[Cl:22][C:23]1[N:28]=[C:27]2[NH:29][CH:30]=[CH:31][C:26]2=[C:25]([N+]([O-])=O)[CH:24]=1>CN(C=O)C.C(OCC)(=O)C>[Cl:22][C:23]1[N:28]=[C:27]2[NH:29][CH:30]=[CH:31][C:26]2=[C:25]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][C:4]=2[F:9])[CH:24]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=C(C=C1)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C2C(=N1)NC=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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the mixture is stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture is stirred at 120° C. for 12 hours
|
Duration
|
12 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
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Details
|
The suspension is filtered off with suction through Celite®
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Type
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WASH
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Details
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the filtercake is washed with ethyl acetate
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Type
|
EXTRACTION
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Details
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The solution is extracted successively with aqueous sodium bicarbonate solution and sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silica gel 60, mobile phase: DCM:acetone=5:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C2C(=N1)NC=C2)OC2=C(C=C(C=C2)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |